Chloriran-1-ium
Description
Chloriran-1-ium (SMILES: C1C[Cl+]1) is a cyclic chloronium cation formed during the halogenation of alkenes. This intermediate plays a critical role in the two-step mechanism of halogen addition to alkenes, as proposed by Morrison and Boyd (1992) . The first step involves the formation of this compound and a chloride ion, followed by the nucleophilic attack of the chloride to yield 1,2-dichloroethane. Despite its transient nature, this intermediate has been extensively studied due to its significance in organic synthesis and industrial applications, such as vinyl chloride production .
Experimental and computational studies highlight its high reactivity. In the gas phase, the reaction energy for forming this compound exceeds 100 kcal/mol, making it thermodynamically unfavorable without catalysts like Iron(III) chloride . Kurosaki’s (2000) computational work suggests an alternative radical-based pathway in the gas phase, where chlorine radicals recombine with ethene to form dichloroethane .
Properties
CAS No. |
23134-14-7 |
|---|---|
Molecular Formula |
C2H4Cl+ |
Molecular Weight |
63.50 g/mol |
IUPAC Name |
chloroniacyclopropane |
InChI |
InChI=1S/C2H4Cl/c1-2-3-1/h1-2H2/q+1 |
InChI Key |
FXNSHSJIFMTXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Cl+]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloriran-1-ium can be synthesized through several methods. One common method involves the reaction of ethylene oxide with chlorine gas under controlled conditions. The reaction typically occurs at low temperatures to prevent the formation of unwanted by-products. Another method involves the chlorination of ethylene oxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of ethylene oxide and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Chloriran-1-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction of this compound can yield chlorinated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Chlorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloriran-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of Chloriran-1-ium involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it reactive towards nucleophiles. When this compound interacts with nucleophiles, the ring opens, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Mechanistic Insights :
- This compound’s high electronegativity leads to stronger polarization in the transition state, increasing its activation energy compared to bromine and iodine analogs .
- Iodiranium ions exhibit greater stability due to iodine’s larger atomic radius and lower electronegativity, enabling longer-lived intermediates in solution-phase reactions.
Comparison with Acyclic Chloronium Ions
Acyclic chloronium ions (e.g., CH₂Cl⁺) lack the cyclic structure of this compound, resulting in distinct reactivity:
| Property | This compound | Acyclic Chloronium Ion |
|---|---|---|
| Structure | Cyclic, 3-membered ring | Linear or branched |
| Stability | Moderately stable in solution | Highly reactive, short-lived |
| Stereochemical Control | High (retains alkene geometry) | Low |
This compound’s cyclic geometry enforces stereospecific addition, preserving alkene geometry, whereas acyclic ions often lead to non-stereospecific products .
Research Findings and Controversies
- Gas-Phase vs. Solution-Phase Reactivity : this compound’s formation is highly endergonic in the gas phase (>100 kcal/mol) but becomes feasible in solution with catalysts like FeCl₃ . This contrasts with bromiranium ions, which exhibit lower energy barriers even without catalysts.
- Radical Pathways : Kurosaki (2000) proposed a radical mechanism for gas-phase dichloroethane formation, bypassing this compound entirely . This challenges traditional stepwise mechanisms but aligns with computational data on high-energy intermediates.
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